Fluorescein-PEG5-Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBKXKXVSETJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Fluorescein Peg Acid Architectures
Methodologies for Covalent Integration of Fluorescein (B123965), Oligomeric Poly(ethylene glycol), and Terminal Carboxylic Acid
The construction of the Fluorescein-PEG5-Acid molecule relies on robust and efficient chemical strategies that can covalently link the fluorescein, PEG, and carboxylic acid moieties. Several key methodologies have been developed to achieve this, each with distinct advantages.
Multi-component Reaction Approaches (e.g., Ugi Condensation)
Multi-component reactions (MCRs), such as the Ugi four-component condensation (U-4CR), offer a powerful and efficient one-pot method for synthesizing complex molecules like fluorescein-PEG-acid derivatives. scielo.brresearchgate.net The Ugi reaction involves the condensation of four components: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. scielo.brresearchgate.netresearchgate.netresearchgate.net This approach has been successfully employed to create diblock copolymers of poly(lactic acid) (PLA) and PEG containing fluorescein. researchgate.net In these syntheses, functionalized polymers such as aldehyde-terminated PLA and amine- or carboxylic acid-terminated PEG are reacted with a fluorescein derivative containing a complementary functional group and an isocyanide. scielo.brresearchgate.netresearchgate.net
The versatility of the Ugi reaction allows for the incorporation of diverse functionalities, making it a valuable tool for creating materials for applications like drug delivery systems. scielo.brresearchgate.net Research has demonstrated the synthesis of fluorescent block copolymers of PEG-PLA conjugated with fluorescein, achieving yields of up to 75%. researchgate.netresearchgate.net The successful synthesis and the presence of all three components (fluorescein, PEG, and the acid-containing polymer) in the final structure are typically confirmed using spectroscopic methods like ¹H-NMR, FTIR, and UV spectroscopy. scielo.brresearchgate.net
Table 1: Key Components in Ugi-based Synthesis of Fluorescein-PEG-Polymer Conjugates
| Component | Role in Ugi Reaction | Example Precursor |
|---|---|---|
| Aldehyde/Ketone | Carbonyl Component | Aldehyde-end-functionalized PLA (PLA-CHO) researchgate.netresearchgate.net |
| Amine | Amine Component | Amine-functionalized PEG (PEG-NH2) scielo.br |
| Carboxylic Acid | Acid Component | Carboxylic acid-end-functionalized PEG (PEG-COOH) researchgate.netresearchgate.net |
| Isocyanide | Isocyanide Component | Cyclohexyl isocyanide acs.org |
Enzyme-Catalyzed Conjugation Techniques for Selective Linkage
Enzyme-catalyzed reactions provide a green and highly selective alternative for synthesizing fluorescein-PEG conjugates. researchgate.net These methods offer high efficiency under mild reaction conditions and benefit from the recyclability of the enzyme catalysts. researchgate.net One notable example is the use of Candida antarctica lipase (B570770) B (CALB) to catalyze a "Click" Michael addition between a fluorescein o-acrylate and a thiol-functionalized PEG. researchgate.net This reaction proceeds to completion in under two minutes in the presence of CALB, whereas the uncatalyzed reaction is incomplete even after 18 hours. researchgate.net
CALB has also been utilized in a series of transformations to create fluorescein-labeled, γ-PEGylated folic acid. acs.org This multi-step chemo-enzymatic method involves the CALB-catalyzed Michael addition of a thiol-functionalized folic acid to an acrylate-PEG-fluorescein intermediate. acs.org DNA methyltransferases (MTases) represent another class of enzymes used for the direct and specific conjugation of functional molecules, including fluorescein and PEG, to DNA. oup.comoup.comnih.gov This technique, termed methyltransferase-directed Transfer of Activated Groups (mTAG), can be performed as a one-pot reaction where an NHS-ester derivative of fluorescein is coupled to a cofactor analog, which is then transferred to the DNA by the MTase. oup.comoup.com
Amide Bond Formation via Carbodiimide-Mediated Coupling (e.g., EDC/NHS Chemistry)
A widely used and robust method for covalently linking molecules is through the formation of an amide bond, often facilitated by carbodiimide (B86325) chemistry. taylorandfrancis.com The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) is a common and effective approach for conjugating molecules with carboxyl and amine groups. nanopartz.comresearchgate.net This "zero-length" cross-linking method activates a carboxylic acid group with EDC to form a highly reactive O-acylisourea intermediate. taylorandfrancis.com This intermediate can then react with a primary amine to form a stable amide bond. taylorandfrancis.com The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester, which improves the efficiency of the reaction with the amine and reduces side reactions like hydrolysis. taylorandfrancis.comresearchgate.net
This EDC/NHS chemistry is a cornerstone for bioconjugation and has been applied to create fluorescently labeled microspheres and nanoparticles. nanopartz.comharvard.edu For instance, carboxylated poly(ethylene glycol) (PEG) microspheres can be activated with EDC/NHS and subsequently reacted with an amine-containing fluorescent marker like fluorescein glycine (B1666218) amide. harvard.edu Conversely, a fluorescein derivative containing a carboxylic acid can be activated to react with an amine-terminated PEG. The versatility of this method makes it suitable for a wide range of applications, from creating hydrogels to functionalizing nanoparticles for targeted drug delivery. nanopartz.compolysciences.com
Regioselective Functionalization Techniques
Achieving regioselectivity in the synthesis of this compound is crucial to ensure that the PEG chain and the terminal acid are attached to specific positions on the fluorescein molecule, thereby preserving its fluorescent properties and ensuring consistent chemical reactivity. One strategy involves modifying native proteins and peptides at specific sites. For example, reductive alkylation has been used for the site-specific reaction of aldehyde derivatives with the N-termini of peptides and proteins under mild conditions. rsc.org This allows for the introduction of bioorthogonal functional groups, which can then be used for further conjugation, such as a "click" reaction with an azide-containing fluorescein. rsc.org
Another approach focuses on the controlled functionalization of polymers. For instance, chitosan (B1678972) can be depolymerized with nitrous acid to generate a terminal aldehyde group, which can then be regioselectively modified using thiol-based chemistry without affecting other functional groups on the polymer. rsc.org In the context of fluorescein itself, specific isomers (e.g., 5-carboxyfluorescein (B1664652) or 6-carboxyfluorescein) are often used as starting materials. The defined position of the carboxyl group on the fluorescein ring dictates the point of attachment for the PEG linker, ensuring a regioselective synthesis from the outset. Furthermore, methods for exclusive γ-conjugation of PEG to folic acid have been developed using lithiation, which creates a metal salt at a specific position, followed by reaction with a functionalized PEG. acs.org A fluorescein label can then be introduced in a subsequent step. acs.org
Post-Synthetic Chemical Modifications for Enhanced Reactivity and Specificity
Following the primary synthesis of the this compound molecule, further chemical modifications can be performed to enhance its utility, particularly its reactivity towards specific targets.
Introduction of Activated Esters (e.g., N-Hydroxysuccinimide esters)
To make the terminal carboxylic acid of this compound reactive towards primary amines (such as those found on the surface of proteins or on amino-modified oligonucleotides), it is often converted into a more reactive functional group. glenresearch.comnih.gov A common and highly effective strategy is the formation of an N-hydroxysuccinimide (NHS) ester. glenresearch.comaxispharm.com
This is typically achieved by reacting the terminal carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like EDC. taylorandfrancis.comresearchgate.net The resulting Fluorescein-PEG5-NHS ester is a semi-stable, amine-reactive compound that readily reacts with primary amines under mild basic conditions (typically pH 8-9) to form a stable amide bond. glenresearch.comnih.gov This post-synthetic activation step is crucial for many bioconjugation applications, as it allows for the efficient and specific labeling of biomolecules. nih.gov While NHS esters are highly reactive towards amines, this can lead to non-specific labeling of proteins with multiple lysine (B10760008) residues. nih.gov However, for targeted labeling of a specific amine group, the high reactivity of NHS esters is a significant advantage. nih.gov
Table 2: Comparison of Carboxylic Acid and NHS Ester Reactivity
| Functional Group | Reactive Towards | Reaction Conditions | Product of Reaction with Amine | Stability |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Primary Amines (with activator) | Requires coupling agent (e.g., EDC) | Amide Bond | High |
Generation of Thiol, Azide (B81097), and Tetrazine Functional Groups for Click Chemistry
To expand the utility of the core Fluorescein-PEG-Acid structure, the terminal carboxylic acid can be replaced or modified to introduce alternative reactive handles suitable for various click chemistry platforms. This derivatization creates a powerful toolkit for bio-conjugation, enabling researchers to link the fluorescein probe to molecules that may lack a primary amine for standard amide bond formation.
Thiol (-SH) Functionalization: Fluorescein-PEG-Thiol (FITC-PEG-SH) is a derivative where the terminal acid is replaced with a sulfhydryl (or mercapto) group. biochempeg.comcreativepegworks.com This thiol group is highly reactive towards specific partners, most notably maleimide (B117702) moieties, in a process known as thiol-maleimide "click" chemistry. mdpi.comnih.gov This reaction proceeds rapidly at physiological pH to form a stable thioether bond. biochempeg.com The thiol group also exhibits a high affinity for noble metal surfaces, making FITC-PEG-SH an excellent agent for functionalizing gold or silver nanoparticles and surfaces. biochempeg.com The synthesis of these thiol-terminated structures typically involves the use of a PEG linker that is functionalized with a protected thiol group at one end and a group capable of reacting with fluorescein at the other.
Azide (-N₃) Functionalization: Replacing the terminal acid with an azide group creates Fluorescein-PEG-Azide, a key reagent for one of the most widely used click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). biosyntan.de This reaction joins the azide-functionalized probe to a molecule containing a terminal alkyne, forming a highly stable triazole linkage. biosyntan.de For applications within living systems where copper catalysts can be toxic, a metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is employed. In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), without the need for a catalyst. broadpharm.com The PEG spacer in these constructs not only increases aqueous solubility but also reduces steric hindrance during the conjugation reaction. broadpharm.com
Tetrazine (-C₂N₄) Functionalization: A more recent and extremely rapid click reaction is the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). To utilize this chemistry, the fluorescein-PEG scaffold is functionalized with a tetrazine group. nanocs.netconju-probe.com Tetrazine-functionalized probes react specifically and very quickly with strained alkenes, most commonly trans-cyclooctene (B1233481) (TCO), in a bioorthogonal manner (meaning the reaction does not interfere with native biological processes). nanocs.netnih.govtamu.edu This reaction is notable for being one of the fastest bioorthogonal reactions known, enabling efficient labeling even at very low concentrations. tamu.edu The PEG linker provides enhanced water solubility and flexibility to the dye-tetrazine conjugate. nanocs.net
| Functional Group | Click Chemistry Reaction | Reaction Partner | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Thiol (-SH) | Thiol-Ene / Thiol-Maleimide Reaction | Maleimide, Alkene (e.g., Norbornene) | Thioether Bond | High reactivity with maleimides; useful for surface functionalization (e.g., gold). biochempeg.comnih.gov |
| Azide (-N₃) | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Alkyne, Strained Alkyne (e.g., DBCO) | Triazole Ring | Highly specific and widely used; can be copper-catalyzed or strain-promoted (metal-free). biosyntan.debroadpharm.com |
| Tetrazine | Inverse Electron-Demand Diels-Alder Cycloaddition (iEDDA) | Strained Alkenes (e.g., TCO) | Dihydropyridazine | Extremely fast reaction kinetics; bioorthogonal and copper-free. nanocs.netnih.govtamu.edu |
Control over Oligomeric PEG Length and Its Impact on Conjugate Properties
The length of the PEG chain significantly influences several key properties:
Solubility and Hydrophilicity: The primary role of the PEG linker is to enhance the hydrophilicity of the often-hydrophobic fluorescein dye. axispharm.com Increasing the number of ethylene (B1197577) glycol units generally leads to greater aqueous solubility. This is a crucial factor for biological applications, ensuring the probe remains dissolved in buffers and physiological fluids.
Steric Hindrance and Flexibility: The PEG chain acts as a flexible spacer, physically separating the fluorescein dye from the molecule to which it is conjugated. This separation can minimize steric hindrance, preventing the bulky dye from interfering with the biological activity or binding affinity of the target molecule. Longer PEG chains provide greater separation and flexibility.
Fluorescence Properties: The PEG chain can influence the local microenvironment of the fluorophore, which in turn can affect its photophysical properties. Studies on PEGylated proteins have shown that the presence and length of the PEG chain can alter the fluorescence intensity of nearby fluorophores. nih.gov This "shielding" effect can sometimes enhance quantum yield by protecting the dye from quenchers.
Biological and Pharmacokinetic Properties: In the context of larger bioconjugates used as therapeutics or in vivo imaging agents, PEG length is a master regulator of performance. Longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream. mdpi.com However, there is often an optimal length; a PEG chain that is too long can sometimes reduce the efficacy of a targeting ligand by creating too much distance or steric interference (the "PEG dilemma"). dovepress.com Research has shown that varying PEG linker length from 2 kDa to 10 kDa can significantly impact the tumor-targeting ability and pharmacological effects of drug delivery systems. dovepress.com
| Property | Effect of Increasing PEG Length | Research Finding / Rationale |
|---|---|---|
| Aqueous Solubility | Increases | The ethylene oxide units are hydrophilic, improving solubility in aqueous environments. nanocs.netaxispharm.com |
| Steric Shielding | Increases | A longer chain provides a greater physical barrier, which can reduce non-specific binding and enzymatic degradation. |
| Flexibility | Increases | Provides a more flexible linkage between the dye and the target molecule, reducing steric hindrance during conjugation. |
| Fluorescence Intensity | Can be altered | The PEG chain changes the microenvironment of the dye; effects can be complex and are not always linear. nih.gov |
| Plasma Half-Life | Increases | A larger hydrodynamic size reduces kidney filtration, leading to longer circulation times. mdpi.comprolynxinc.com |
| Targeting Efficacy | Can be optimized | An optimal linker length is often required to balance circulation time with the ability of a targeting ligand to reach its receptor. dovepress.com |
Photophysical and Mechanistic Principles of Fluorescein Peg5 Acid Conjugates
Advanced Spectroscopic Behavior and Fluorescence Modulation Mechanisms
The conjugation of a pentameric polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid to the fluorescein (B123965) core imparts unique photophysical characteristics to the resulting Fluorescein-PEG5-Acid molecule. These modifications influence its spectroscopic behavior and provide mechanisms for fluorescence modulation, which are critical for its applications in various sensing and imaging modalities.
Intramolecular Charge Transfer (ICT) Dynamics within Fluorescein-Based Systems
Intramolecular charge transfer (ICT) is a fundamental photophysical process that can occur in molecules containing both an electron-donating and an electron-accepting component. nih.govossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. ossila.com This process influences the fluorescence properties of the molecule, often resulting in a large Stokes shift and sensitivity to the surrounding environment. nih.gov
In fluorescein, the xanthene core can act as both a donor and an acceptor. The phenolic hydroxyl groups can act as electron donors, while the xanthenone part of the structure can act as an electron acceptor. The efficiency of ICT can be influenced by factors such as solvent polarity and pH, which affect the electronic distribution within the molecule. researchgate.net While the PEG5 linker in this compound is not directly involved in the ICT process of the fluorescein core, its presence can influence the local microenvironment of the fluorophore, thereby indirectly modulating ICT dynamics.
In some molecular designs, excitation can lead to a twisted intramolecular charge transfer (TICT) state, where parts of the molecule rotate to stabilize the charge-separated state. nih.govrsc.org This can result in red-shifted emission or non-radiative decay. rsc.org
Förster Resonance Energy Transfer (FRET) in Multi-Chromophore Conjugate Design
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.orgthermofisher.com This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. thermofisher.comceltarys.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.org For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. thermofisher.com
This compound, with its well-defined excitation and emission spectra, can serve as either a donor or an acceptor in a FRET pair. broadpharm.comcreativepegworks.com For instance, it can be paired with other fluorescent molecules in the design of multi-chromophore conjugates for studying molecular interactions. celtarys.com The PEG5 linker can act as a spacer, allowing for controlled positioning of the FRET pairs. The terminal carboxylic acid group enables the conjugation of this FRET-capable unit to various biomolecules. broadpharm.comaxispharm.com
FRET has been effectively used to monitor processes like gelation, where the close proximity of fluorophores within a polymer network facilitates energy transfer. mdpi.com This principle can be applied to systems incorporating this compound to study the formation of nanoparticles or other macromolecular assemblies. mdpi.com
| FRET Parameter | Description | Relevance to this compound |
| Donor-Acceptor Distance | The distance between the donor and acceptor fluorophores, typically 1-10 nm for efficient FRET. thermofisher.comceltarys.com | The PEG5 linker can be used to control this distance in conjugate design. |
| Spectral Overlap | The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. thermofisher.com | Fluorescein's spectral properties (Ex/Em ~494/517 nm) allow it to be paired with various other dyes. broadpharm.com |
| Dipole Orientation | The transition dipole moments of the donor and acceptor should be approximately parallel for optimal FRET. celtarys.com | This is a consideration in the design of rigid conjugates to maximize FRET efficiency. |
Aggregation-Induced Emission (AIE) Phenomena in PEGylated Fluorophores
Aggregation-induced emission (AIE) is a photophysical phenomenon where certain luminogens are non-emissive in dilute solutions but become highly fluorescent upon aggregation. wikipedia.orgmdpi.com This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence emission. mdpi.com
While fluorescein itself typically suffers from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, modifications to its structure can induce AIE characteristics. wikipedia.orgrsc.org The PEGylation of fluorophores can influence their aggregation behavior. The hydrophilic PEG chain can prevent the close packing of fluorophore cores that often leads to quenching, and in some cases, can facilitate the formation of aggregates that exhibit AIE. Research has shown that modifying the structure of fluorescein derivatives can lead to aggregation-induced emission and strong solid-state fluorescence. rsc.org The development of AIE-based fluorescent probes offers advantages such as low background fluorescence and high signal-to-noise ratios. mdpi.com
pH-Dependent Fluorescence Response and Ratiometric Sensing
The fluorescence of fluorescein is highly sensitive to pH. researchgate.netmdpi.com The molecule exists in different ionic forms depending on the pH of the environment, and these forms have distinct absorption and emission properties. researchgate.net Under basic conditions (pH > 8), fluorescein exhibits strong green fluorescence with an emission maximum around 515 nm. mdpi.com As the pH becomes more acidic, the fluorescence intensity decreases significantly. mdpi.com
This pH sensitivity can be harnessed for ratiometric sensing. Ratiometric fluorescent probes use the ratio of fluorescence intensities at two different wavelengths to determine the concentration of an analyte, in this case, H+. This method can provide more accurate measurements by correcting for variations in probe concentration, excitation light intensity, and other environmental factors. nih.gov
Studies on fluorescein isothiocyanate (FITC) conjugated to a PEG-lipid have demonstrated a clear pH-dependent fluorescence response. nih.govresearchgate.net The fluorescence ratio obtained by exciting at two different wavelengths (e.g., 458 nm and 488 nm) showed a linear dependence on pH around 6.0, allowing for the distinction of pH differences as small as 0.1 units. nih.gov The inflection points in the fluorescence ratio plot corresponded to the pKa values of FITC. nih.gov This principle is directly applicable to this compound, where the fluorescein core provides the pH-sensitive fluorescence and the PEG linker enhances its utility in aqueous environments.
| pH Condition | Predominant Fluorescein Form | Fluorescence Characteristics |
| Alkaline (pH > 8) | Dianion | Strong absorption ~490 nm, strong emission ~515 nm. mdpi.com |
| Neutral (pH ~6.4) | Monoanion/Neutral Equilibrium | Intermediate fluorescence. researchgate.net |
| Acidic (pH < 4) | Cation/Neutral Lactone | Weak fluorescence. researchgate.netmdpi.com |
Poly(ethylene glycol)-Mediated Interactions and Their Influence on Conjugate Performance
The inclusion of a poly(ethylene glycol) (PEG) chain in the structure of this compound plays a crucial role in its performance as a fluorescent probe by mediating its interactions with the surrounding environment.
Steric Stabilization and Reduction of Non-Specific Interactions
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the properties of biomolecules and nanoparticles. researchgate.netthermofisher.com The PEG chain is hydrophilic and flexible, creating a hydration layer around the molecule it is attached to. researchgate.netnih.gov This hydration layer provides steric hindrance, which is the physical blocking of interactions between molecules due to their size and shape. researchgate.net
In the context of this compound, the PEG5 linker serves to sterically stabilize the molecule and its conjugates. researchgate.net This has several important consequences:
Reduced Non-Specific Binding: The PEG layer can prevent the non-specific adsorption of the fluorescent probe to surfaces and other biomolecules. nih.govresearchgate.net This is critical for reducing background signals and improving the signal-to-noise ratio in imaging and sensing applications. nih.gov
Prevention of Aggregation: By providing a physical barrier, the PEG chains can prevent the aggregation of the fluorescein moieties, which can otherwise lead to fluorescence quenching. researchgate.net
Increased Solubility: The hydrophilic nature of PEG enhances the solubility of the often hydrophobic fluorescein core in aqueous buffers, which is essential for many biological applications. broadpharm.comaxispharm.com
Research has demonstrated that PEGylation can effectively block non-specific interactions of fluorescently labeled peptides with cells and reduce their retention in vivo due to interactions with biomolecules. researchgate.net Furthermore, PEG-modified nanoparticles have shown reduced protein adsorption and macrophage phagocytosis. mdpi.com
Enhanced Aqueous Dispersibility and Colloidal Stability of Conjugates
The conjugation of a polyethylene glycol (PEG) linker to a fluorescent molecule like fluorescein significantly alters its physicochemical properties, most notably its behavior in aqueous environments. The this compound molecule benefits from the inherent hydrophilicity of the PEG chain. thermofisher.comthermofisher.com This PEG component imparts greater water solubility to the entire conjugate, mitigating the challenges associated with the limited solubility of many organic dyes. thermofisher.comnih.govcreativepegworks.com The hydrophilic PEG spacer increases the molecule's solubility in aqueous media, which is a critical factor for its application in biological systems. broadpharm.com
The PEG chain enhances colloidal stability through steric hindrance. nih.gov When conjugated to nanoparticles or other biomolecules, the flexible PEG chains form a protective hydrophilic shield on the surface. nih.govchemicell.com This layer physically prevents the aggregation of conjugates, which can otherwise be induced by the high ionic strength of physiological solutions or interactions with circulating proteins. nih.gov Studies on PEGylated nanoparticles have demonstrated that this steric barrier is crucial for maintaining dispersion and stability in complex biological fluids. nih.govnih.gov The prevention of aggregation is also key to preserving the photophysical properties of the fluorescein moiety, as aggregation can lead to fluorescence quenching. nih.gov Research on carbon nanodots, for instance, showed that PEG modification led to enhanced aqueous dispersibility and the formation of homogeneously dispersed nanocarriers. nih.gov
Table 1: Influence of PEGylation on Nanoparticle Stability
| Property | Unmodified Nanoparticles | PEGylated Nanoparticles | Finding Source |
|---|---|---|---|
| Colloidal Stability | Prone to aggregation in high ionic strength solutions (e.g., blood). | Exhibit enhanced stability and remain dispersed due to steric hindrance from the PEG corona. | nih.gov |
| Protein Adsorption | Hydrophobic surfaces readily adsorb plasma proteins, leading to aggregation and clearance. | Protein adsorption is significantly reduced, with a ~75% decrease observed for NPs with PEG MW ≥ 5 kDa. | nih.gov |
| Aqueous Dispersibility | Can have poor dispersibility depending on core properties. | The hydrophilic PEG chain imparts high aqueous solubility and dispersibility. | nih.govnih.gov |
Influence on Fluorophore Photostability and Quantum Yield within Complex Systems
The PEG5 linker in this compound plays a direct role in modulating the photophysical output of the fluorescein fluorophore. A key mechanism is "PEG-fluorochrome shielding," where the PEG chain sterically blocks interactions between individual fluorescein molecules. researchgate.net This shielding effect mitigates self-quenching that occurs when fluorophores aggregate or come into close proximity in aqueous solutions, a common issue that diminishes fluorescence intensity. researchgate.netnih.gov By preventing these fluorophore-fluorophore stacking interactions, PEGylation can lead to a notable enhancement of the fluorescence quantum yield. researchgate.net
Research comparing PEGylated and non-PEGylated fluorescent peptides has provided quantitative evidence of this effect. In one study, the PEGylation of a (DOTA)Lys-Cys(Fluorescein) peptide resulted in a modest but significant 18% increase in its quantum yield, from 0.50 to 0.59. researchgate.net This improvement is attributed to the PEG chain's ability to prevent the stacking of fluorescein moieties that causes quenching. researchgate.net Furthermore, the inherent properties of fluorescein, such as a high extinction coefficient and good photostability, are preserved or enhanced by PEGylation, which contributes to its utility in various imaging applications. mdpi.com The improved solubility and reduced aggregation afforded by the PEG linker also contribute indirectly to photostability, as aggregated dyes are often more susceptible to photobleaching. researchgate.net
Table 2: Research Findings on PEGylation's Effect on Quantum Yield
| Conjugate | Quantum Yield (Non-PEGylated) | Quantum Yield (PEGylated) | Percentage Increase | Finding Source |
|---|---|---|---|---|
| (DOTA)Lys-Cys(Fluorescein) peptide | 0.50 | 0.59 | 18% | researchgate.net |
| (DOTA)Lys-Cys(IR-783) peptide | 0.053 | 0.16 | 202% | researchgate.net |
Interactions with Biological Membranes and Macromolecules at a Molecular Level
The bifunctional nature of this compound dictates its interactions at the molecular level with biological structures. The molecule possesses both a hydrophobic fluorescein core and a hydrophilic PEG chain, leading to specific orientations when interacting with cell membranes. Studies involving fluorescein-labeled PEG-lipid conjugates have shown that the hydrophobic portion can anchor into the lipid bilayer of the cell membrane via hydrophobic interactions. researchgate.net Simultaneously, the hydrophilic PEG component remains extended into the extracellular aqueous environment, unable to permeate the hydrophobic core of the membrane. This molecular arrangement allows for the modification of cell surfaces without compromising cell viability. researchgate.net The flexibility of the PEG chain is an important characteristic in these interactions. thermofisher.com
At the macromolecular level, the PEG5 linker provides a "stealth" property, significantly reducing non-specific interactions with proteins and other biological macromolecules. chemicell.comresearchgate.net The PEG chain creates a hydrated, sterically hindering layer that shields the conjugate from opsonization (labeling for destruction by the immune system) and reduces adsorption of serum proteins. nih.govethz.ch The effectiveness of this shielding is dependent on factors like the molecular weight and surface grafting density of the PEG chains. nih.gov Studies have shown that increasing PEG molecular weight up to 5 kDa significantly decreases the amount of protein that adsorbs to nanoparticle surfaces. nih.gov Molecular dynamics simulations further reveal that PEG molecules can interact with proteins by wrapping around specific surface-exposed residues, highlighting the complex and specific nature of these "soft" interactions beyond simple steric hindrance. researchgate.netnih.gov This reduction in non-specific binding is critical for applications like targeted delivery, as it improves the signal-to-noise ratio by minimizing background signal and ensuring the conjugate is more likely to reach its intended target. researchgate.net
Analytical Characterization Methodologies for Fluorescein Peg Acid Derivatives
Spectroscopic Techniques for Structural and Functional Group Verification
Spectroscopic methods are fundamental in confirming the successful synthesis and structural features of Fluorescein-PEG-Acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Fluorescein-PEG-Acid derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a Fluorescein-PEG conjugate displays characteristic peaks corresponding to the protons of the fluorescein (B123965), PEG, and terminal functional groups. researchgate.net For instance, the aromatic protons of the fluorescein core typically appear in the downfield region of the spectrum. rsc.orgchemicalbook.com The repeating ethylene (B1197577) oxide units of the PEG linker give rise to a prominent signal, often around 3.64 ppm. researchgate.net The presence and integration of these signals confirm the successful conjugation of the fluorescein and PEG moieties. researchgate.net Analysis of functionalized PEGs by ¹H NMR requires careful interpretation to accurately quantify the degree of functionalization. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms in the fluorescein structure, the PEG backbone, and the carboxylic acid terminus. researchgate.netrsc.org For example, the carbonyl carbon of the carboxylic acid and the carbons of the fluorescein aromatic rings will have characteristic chemical shifts. rsc.orgresearchgate.net
| Technique | Key Findings | References |
| ¹H NMR | Confirms the presence of fluorescein and PEG moieties through characteristic proton signals. Allows for the quantification of functionalization. | researchgate.netrsc.orgchemicalbook.comresearchgate.netacs.org |
| ¹³C NMR | Verifies the carbon framework, including the fluorescein core, PEG chain, and terminal carboxylic acid group. | rsc.orgresearchgate.netrsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in Fluorescein-PEG-Acid by analyzing the absorption of infrared radiation. scielo.brscienceopen.com The FTIR spectrum of a Fluorescein-PEG conjugate will exhibit characteristic absorption bands. For instance, the C-O-C ether linkages of the PEG chain typically show a strong absorption band. nih.govresearchgate.net The carbonyl group (C=O) of the carboxylic acid will also have a distinct peak. researchgate.net Furthermore, the aromatic C=C stretching vibrations of the fluorescein core can be observed. nih.gov The presence of these characteristic bands in the FTIR spectrum confirms the successful incorporation of each component into the final molecule. scielo.br
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-O-C (ether) | 1000-1200 |
| C=O (carboxylic acid) | 1700-1725 |
| C=C (aromatic) | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Confirmation and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for confirming the presence of the fluorescein chromophore and for quantifying the concentration of the derivative in solution. scielo.brscienceopen.com Fluorescein has a characteristic strong absorption maximum in the visible region of the electromagnetic spectrum. nih.gov In aqueous solutions, fluorescein exhibits a maximum absorbance at approximately 485 nm. researchgate.net The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. medkoo.combroadpharm.com The Beer-Lambert law can be applied to the absorbance at this wavelength to determine the concentration of the Fluorescein-PEG-Acid derivative. humanjournals.com
The UV-Vis spectrum of a copolymer containing fluorescein will show an absorption in the 400-500 nm range, indicating the presence of the fluorescein chromophore in the polymer structure. scielo.br This technique is also valuable for studying the kinetics of adsorption of fluorescein-labeled molecules. humanjournals.com
| Parameter | Value | References |
| Excitation Maximum (λex) | ~494 nm | axispharm.com |
| Emission Maximum (λem) | ~517 nm | axispharm.com |
| Molar Extinction Coefficient | Varies with pH and solvent | mdpi.com |
Advanced Fluorescence Spectroscopy for Photophysical Property Determination
Advanced fluorescence spectroscopy techniques are essential for a detailed characterization of the photophysical properties of Fluorescein-PEG-Acid derivatives. Fluorescein and its derivatives are known for their attractive photophysical properties, including high extinction coefficients and high fluorescence quantum yields. mdpi.com These properties, however, are highly dependent on the chemical environment, such as pH, polarity, and hydrogen bonding. mdpi.com
Techniques such as steady-state and time-resolved fluorescence spectroscopy are used to determine key parameters like fluorescence quantum yield and excited-state lifetimes. mdpi.com The fluorescence emission spectrum of fluorescein in water shows a maximum at around 511.94 nm when excited at 485 nm. researchgate.net The integration of a PEG linker can enhance the quantum yield of the fluorophore. These advanced spectroscopic methods provide a deeper understanding of how the molecular structure and environment influence the fluorescence behavior of the compound.
Chromatographic and Mass Spectrometric Approaches for Purity and Molecular Weight Assessment
Chromatographic and mass spectrometric techniques are indispensable for assessing the purity and molecular weight distribution of polymeric compounds like Fluorescein-PEG-Acid.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography (SEC), is a key technique for determining the molecular weight and molecular weight distribution of polymers. warwick.ac.ukshimadzu.com GPC separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. warwick.ac.uk
For Fluorescein-PEG-Acid, GPC is used to analyze the molecular weight distribution of the PEG component. scielo.brresearchgate.net This is crucial for quality control, as the properties of the final conjugate can be significantly influenced by the length of the PEG chain. jenkemusa.com By using calibration standards of known molecular weights, GPC can provide values for the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.comjenkemusa.com A narrow peak in the GPC chromatogram indicates a narrow molecular weight distribution. shimadzu.comresearchgate.net
| Parameter | Description | Significance |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like solubility and reactivity. |
| Weight Average Molecular Weight (Mw) | An average that takes into account the weight fraction of each polymer molecule. | More sensitive to the presence of high molecular weight species. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | A value close to 1 indicates a more uniform polymer chain length. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Spectrometry for Precise Mass Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical tool for determining the molecular weight of large, non-volatile molecules like Fluorescein-PEG-Acid derivatives with high precision. acs.org This soft ionization technique is particularly well-suited for polymers and bioconjugates, as it minimizes fragmentation, allowing for the accurate mass determination of the intact molecule. acs.orgresearchgate.net
In a typical MALDI-ToF analysis, the analyte is co-crystallized with a matrix, which is an organic compound that strongly absorbs laser energy (e.g., α-cyano-4-hydroxy-trans-cinnamic acid). acs.org A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules. acs.org These newly formed ions are then accelerated into a time-of-flight tube. Lighter ions travel faster and reach the detector first, allowing for separation based on their mass-to-charge ratio (m/z). acs.org For singly charged ions, the m/z value directly corresponds to the molecular mass.
This technique is invaluable for confirming the successful synthesis and purity of Fluorescein-PEG-Acid conjugates. For instance, researchers can verify the covalent attachment of the fluorescein moiety to the PEG-acid linker by observing a characteristic increase in molecular mass. researchgate.net Any significant deviation from the expected molecular weight could indicate incomplete reactions, impurities, or degradation of the product. The high throughput of modern MALDI-ToF systems also allows for the rapid screening of numerous samples. americanpharmaceuticalreview.com
Table 1: Example of Mass Spectrometry Data for a Fluorescein-PEG Conjugate This table presents illustrative data based on findings for similar compounds, as specific batch data for Fluorescein-PEG5-Acid is proprietary.
| Compound | Expected Mass ( g/mol ) | Mass Found ( g/mol ) | Method |
| Fluorescein-PEG-Oligonucleotide Conjugate | 9520 | 9840 | MALDI-ToF |
Data adapted from research on similar PEG-conjugates. rsc.org
Biophysical Techniques for Colloidal and Interactional Characterization
Beyond molecular mass, the behavior of Fluorescein-PEG-Acid derivatives in solution is critical, especially when they are used to functionalize nanoparticles or larger biomolecules. Biophysical techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurement provide essential insights into their colloidal properties, including size, size distribution, and surface charge.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index Determination
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size and size distribution of molecules and particles in a solution. nih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in light intensity. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius or diameter via the Stokes-Einstein equation.
For Fluorescein-PEG-Acid derivatives, DLS is used to determine their effective size in an aqueous environment. The hydrophilic PEG chain creates a hydration shell, and the measured hydrodynamic volume is typically larger than the molecule's actual molecular weight might suggest. caldic.com DLS data consistently show that for linear PEG derivatives, the hydrodynamic radius increases with increasing PEG molecular weight. nih.gov
The Polydispersity Index (PDI) is another crucial parameter obtained from DLS analysis. It is a measure of the heterogeneity of sizes in the sample. A PDI value below 0.2 is typically considered indicative of a monodisperse or uniform population of particles, which is often desirable for controlled drug delivery or imaging applications. aau.dk
Table 2: Research Findings on Hydrodynamic Size and PDI of PEGylated Nanoparticles This table compiles data from studies on various PEGylated systems to illustrate general principles.
| Particle/Conjugate Description | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Carboxylated FluoSpheres | - | 114 ± 1.8 | 0.04 ± 0.01 |
| PEG-Conjugated FluoSpheres | 2,000 | 129 ± 0.4 | 0.05 ± 0.01 |
| PEG-Conjugated FluoSpheres | 5,000 | 134 ± 1.0 | 0.07 ± 0.01 |
| Linear PEG | 12,000 | 10.8 ± 0.6 | Not Reported |
| Linear PEG | 40,000 | 19.2 ± 0.7 | Not Reported |
Data compiled from multiple sources. nih.govresearchgate.net
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. It represents the electrical potential at the slipping plane, which is the boundary separating the layer of ions and solvent molecules strongly bound to the particle surface from the bulk solvent. researchgate.net
For this compound, the terminal carboxylic acid group (–COOH) imparts a negative surface charge at neutral pH. However, the conjugation of PEG chains to a surface is known to shield this charge. researchgate.netnih.gov This "stealth" effect occurs because the PEG layer shifts the slipping plane further out from the particle surface, effectively masking the surface potential. researchgate.net
Zeta potential measurements typically show that as the density or length of the PEG chains on a surface increases, the magnitude of the zeta potential (either positive or negative) decreases, approaching a neutral value. researchgate.netnih.gov This reduction in surface charge can minimize non-specific interactions with biological components. dovepress.com For instance, studies on carboxylate-modified nanoparticles have shown a significant reduction in the negative zeta potential upon covalent linkage with mPEG-amine. researchgate.net
Table 3: Research Findings on the Effect of PEGylation on Zeta Potential This table presents data from studies on carboxylated particles to demonstrate the charge-shielding effect of PEG.
| Particle Description | PEG Grafting Density (molecules/particle) | Zeta Potential (mV) |
| Carboxylated FluoSpheres (Buffer Treated) | 0 | -43.0 |
| Carboxylated FluoSpheres + mPEG-amine | 1 x 10⁶ | -35.0 |
| Carboxylated FluoSpheres + mPEG-amine | 1 x 10⁷ | -22.0 |
| Carboxylated FluoSpheres + mPEG-amine | 1 x 10⁸ | -14.0 |
| PLGA Nanoparticles (Un-PEGylated) | 0 | -26.2 |
| PLGA Nanoparticles (PEGylated) | Not Specified | -2.8 to -9.3 |
Data compiled from multiple sources. researchgate.netnih.gov
Research Applications and Advanced Methodological Developments Utilizing Fluorescein Peg5 Acid
Bioconjugation Chemistry and Biosensor Development
The unique trifecta of fluorescence, hydrophilicity, and reactive potential makes Fluorescein-PEG5-Acid a versatile reagent in bioconjugation chemistry, leading to the development of sophisticated biosensors and molecular probes.
Rational Design of Fluorescent Probes for Specific Biomolecular Recognition
The rational design of fluorescent probes is crucial for selectively visualizing and quantifying specific biological molecules and processes. This compound serves as an excellent scaffold for such probes due to its well-defined components that can be tailored for specific targets.
The terminal carboxylic acid is the primary site for conjugation, allowing the fluorescein-PEG unit to be attached to a variety of molecules that recognize specific biological targets. For instance, it can be conjugated to peptides, antibodies, or small molecule ligands. This specificity is fundamental in applications like Proteolysis-targeting chimeras (PROTACs), where this compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com The fluorescence of the probe then allows for the validation of the formation of the resulting ternary complex.
The design of these probes often involves creating a "turn-on" or "turn-off" fluorescence mechanism. In its unbound state, the probe's fluorescence might be quenched. Upon binding to its target, a conformational change can occur, separating the fluorophore from a quenching moiety and leading to a significant increase in fluorescence. nih.gov This principle is used to design probes that only fluoresce upon specific biomolecular recognition events, such as a ligand binding to a receptor, providing a high signal-to-noise ratio. nih.govbmbreports.org
Table 1: Design Principles of this compound Based Probes
| Component | Function in Probe Design | Key Benefit |
|---|---|---|
| Fluorescein (B123965) | Provides a strong, detectable green fluorescence signal (Ex/Em ~494/517 nm). | High quantum yield and well-characterized spectral properties allow for sensitive detection. |
| PEG5 Linker | Increases aqueous solubility, reduces non-specific binding and aggregation, and provides a flexible spacer. broadpharm.com | Improves probe performance in complex biological media and minimizes interference from unintended interactions. |
| Carboxylic Acid | Serves as a reactive handle for covalent conjugation to amine-containing biomolecules (e.g., proteins, peptides). broadpharm.com | Enables the specific targeting of the fluorescent tag to a molecule of interest for precise tracking and detection. |
| Targeting Moiety | A ligand, antibody, or peptide conjugated to the carboxylic acid that specifically binds to the biomolecule of interest. | Confers specificity, ensuring the probe selectively binds to the intended biological target. |
Covalent Functionalization of Polymeric and Nanoparticle Systems for Targeted Research Tools
The covalent attachment of this compound to polymers and nanoparticles creates advanced, targeted tools for imaging and diagnostics. The process, known as functionalization, leverages the reactivity of the terminal carboxylic acid to form stable amide bonds with amine groups present on the surface of these larger structures. mdpi.com
This surface modification is critical for several reasons. The PEG linker provides a "stealth" quality to nanoparticles, preventing their rapid clearance by the immune system and increasing circulation time. frontiersin.org It also prevents aggregation and reduces non-specific protein absorption. mdpi.comacs.org The fluorescein component allows for the sensitive tracking and visualization of these nanoparticle systems in vitro and in vivo. nih.gov
Researchers have successfully functionalized various types of nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA), silica, and conjugated polymers. nih.govacs.orgresearchgate.net These fluorescently labeled nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types or tissues, such as tumors. frontiersin.org For example, a study might involve creating PLGA nanoparticles, covalently labeling them with this compound for visualization, and then attaching an antibody that recognizes a cancer-specific cell surface receptor.
Table 2: Examples of Nanoparticle Systems Functionalized with Fluorescein-PEG Constructs
| Nanoparticle System | Polymer/Material | Functionalization Goal | Research Application |
|---|---|---|---|
| Polymeric Micelles | Chitosan (B1678972), Heparin | Targeted drug delivery and visualization of intracellular localization. nih.gov | Studying drug uptake and release in bacterial or cancer cells. |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Stable fluorescent labeling for in vivo biodistribution studies. nih.gov | Tracking nanoparticle location and stability to avoid misinterpretation of drug delivery. |
| Silica Nanoparticles | Silicon Dioxide | Creating stable, fluorescently-labeled platforms for bioimaging. researchgate.net | Use as robust, traceable markers in cellular imaging experiments. |
| Dendrimers | Polyamidoamine (PAMAM) | Dual-modality imaging (MRI and fluorescence). frontiersin.org | Developing targeted probes for early cancer detection. |
Development of Responsive Probes for Environmental and Chemical Sensing (e.g., Metal Ions, Reactive Species)
The fluorescein scaffold is sensitive to its chemical environment, a property that has been exploited to create responsive probes for detecting various analytes, including metal ions and reactive oxygen species (ROS). nih.govnih.gov While this compound itself is primarily a labeling reagent, its core structure is the basis for these more complex sensors.
Fluorescein's fluorescence is inherently pH-sensitive, with its emission intensity decreasing significantly in acidic environments. nih.govresearchgate.net This has been utilized to create probes that can map pH gradients within cells and organelles. nih.govresearchgate.net
For the detection of other analytes, the fluorescein structure is chemically modified. To create sensors for heavy metal ions like mercury (Hg²⁺) or copper (Cu²⁺), chelating groups that selectively bind these ions are attached to the fluorescein molecule. acs.orgfrontiersin.org This binding event often alters the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgresearchgate.netbohrium.com For example, a probe might be designed such that the metal ion disrupts a photoinduced electron transfer (PET) process that normally quenches the fluorescence, causing the probe to become brightly fluorescent upon binding. mdpi.com
Similarly, probes for reactive oxygen species (ROS) like hydroxyl radicals (•OH) or peroxynitrite (ONOO⁻) are designed based on specific chemical reactions. nih.govacs.orgjst.go.jp For example, boronate-containing fluorescein derivatives can be oxidized by peroxynitrite, yielding a highly fluorescent phenolic product. nih.gov This reaction-based sensing provides a specific signal for the presence of the target ROS.
Table 3: Fluorescein-Based Responsive Probes
| Target Analyte | Sensing Mechanism | Probe Design Principle |
|---|---|---|
| pH | Protonation/deprotonation of the xanthene core. nih.govresearchgate.net | The equilibrium between different ionic forms of fluorescein dictates fluorescence intensity. nih.gov |
| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Analyte-induced structural change (e.g., ring-opening) or inhibition of PET. acs.orgfrontiersin.orgrsc.org | A chelator specific to the metal ion is attached to the fluorescein scaffold. Binding triggers a change in fluorescence. bohrium.com |
| Reactive Oxygen Species (ROS) | Analyte-specific chemical reaction (e.g., oxidation). nih.govnih.gov | A reactive group (e.g., boronate ester) is incorporated; its reaction with the ROS unmasks the fluorophore. nih.govjst.go.jp |
Cellular and Subcellular Research Applications
The properties of this compound make it a powerful tool for interrogating complex processes within living cells. Its ability to be conjugated to macromolecules and its bright fluorescence enable detailed studies of intracellular events.
Mechanisms of Intracellular Localization and Tracking of Macromolecules in in vitro Systems
Understanding where macromolecules go within a cell and how they get there is fundamental to cell biology. This compound is a widely used tag for visualizing the intracellular journey of proteins, DNA, and drug delivery vehicles. researchgate.net
Once conjugated to a macromolecule of interest, the probe allows for its path to be followed using fluorescence microscopy. For example, a research team might label a protein with this compound to determine if it localizes to the nucleus, mitochondria, or other organelles. bakerlab.org Similarly, it can be used to visualize the uptake of nanoparticle-based drug delivery systems. frontiersin.org Researchers can observe whether nanoparticles are internalized by cells, and if so, track their movement through endosomal pathways and their eventual fate within the cell. thno.orgnih.govrsc.org
The PEG linker is particularly advantageous in these studies as it minimizes off-target binding, ensuring that the observed localization is due to the properties of the conjugated macromolecule rather than non-specific stickiness of the dye. This leads to a clearer and more accurate picture of the molecule's trafficking pathway. Time-lapse imaging of cells treated with the fluorescently-labeled macromolecule can reveal the dynamics of uptake, transport, and accumulation in specific subcellular compartments. bakerlab.org
Table 4: Tracking Macromolecules with this compound
| Macromolecule Tracked | Research Question | Methodological Insight |
|---|---|---|
| Drug-Nanoparticle Conjugates | How are drug carriers internalized and where do they release their payload? thno.org | Visualization of nanoparticle uptake into endosomes and subsequent drug release into the cytoplasm. |
| Proteins | What is the subcellular localization of a specific protein? bakerlab.org | Tracking the movement of a labeled protein to specific organelles like the nucleus or microtubules. |
| DNA/Gene Delivery Vectors | Does a non-viral vector successfully enter the cell and reach the nucleus? researchgate.net | Monitoring the path of fluorescently labeled DNA from the cell exterior, through the cytoplasm, to the nuclear compartment. |
| Antibodies | Does an antibody bind to its cell surface receptor and get internalized? | Observing the clustering of receptors on the cell membrane followed by endocytosis into vesicles. |
Real-time Monitoring of Biological Processes (e.g., pH gradients, enzymatic activity, receptor binding)
Beyond static localization, this compound and its derivatives enable the real-time monitoring of dynamic cellular functions.
pH Gradients: The intrinsic pH sensitivity of the fluorescein fluorophore makes it a direct sensor for intracellular pH. nih.govresearchgate.net Probes like pHrodo™, which are derivatives of rhodamine but operate on a similar principle to fluorescein's pH sensitivity, show a dramatic increase in fluorescence as their environment becomes more acidic. thermofisher.com This allows for the real-time visualization of acidification in organelles like endosomes and lysosomes during processes such as endocytosis and apoptosis. thermofisher.comnih.gov
Enzymatic Activity: To monitor enzymatic activity, a substrate for a specific enzyme is labeled with a fluorescein-based probe. nih.gov Often, the probe is designed to be quenched in the intact substrate. When the enzyme cleaves the substrate, the fluorescein-containing fragment is released, leading to a "turn-on" fluorescent signal that can be measured over time. nih.govgoogle.com This strategy has been used to monitor the activity of proteases, fucosyltransferases, and other enzymes directly in cell lysates or even within living cells. nih.govresearchgate.net
Receptor Binding: Fluorescently labeled ligands, created by conjugating this compound to a molecule that binds a specific receptor, are used to study ligand-receptor interactions. axispharm.comthermofisher.com Techniques like fluorescence polarization or FRET can be used to monitor the binding event in real-time. bmbreports.org In some cases, the probe's fluorescence properties change upon binding. For example, a probe was designed to target the GABAᴀ receptor, where the probe is quenched in solution but becomes fluorescent upon binding within the receptor pocket, allowing for direct visualization of the binding event. nih.gov
Table 5: Real-Time Monitoring Applications
| Biological Process | Principle of Detection | Example Finding |
|---|---|---|
| Cytosolic Acidification | pH-dependent fluorescence of the fluorescein core. researchgate.netthermofisher.com | Observation of a drop in cytosolic pH as an early event in apoptosis. thermofisher.com |
| Enzyme Activity | Enzymatic cleavage of a labeled substrate releases a fluorescent fragment. google.comnih.gov | Quantification of protease activity in a biological sample by measuring the rate of fluorescence increase. google.com |
| Receptor-Ligand Binding | Change in fluorescence (intensity, polarization, or FRET) upon ligand binding to its receptor. nih.govacs.org | Real-time visualization of a fluorescently labeled drug binding to its target receptor on the cell surface. thermofisher.com |
| Endocytosis | Increased fluorescence of a pH-sensitive probe as it enters acidic endosomes. thermofisher.com | Tracking the internalization of cargo from the cell surface into the endo-lysosomal pathway. |
Elucidation of Molecular Mechanisms in Biological Interactions using Single-Molecule Fluorescence
This compound is a pivotal tool in single-molecule fluorescence (SMF) microscopy, a high-resolution imaging technique that enables the observation of individual molecules in real-time. This capability is instrumental in dissecting complex biological processes at the molecular level. The inherent properties of this compound, such as its intense fluorescence and the flexible, biocompatible polyethylene (B3416737) glycol (PEG) linker, render it an excellent label for tracking the dynamics and interactions of biomolecules without significantly altering their native functions.
In the realm of protein-DNA interactions, researchers have effectively employed this compound to label specific proteins, allowing for the visualization of their movement along DNA strands. By monitoring the fluorescence signal from a single labeled molecule, it is possible to deduce critical kinetic parameters, including binding and dissociation rates, and the processivity of motor proteins. For instance, the conformational dynamics of enzymes during catalysis can be observed, uncovering transient intermediate states that are typically obscured in bulk experimental setups.
Another prominent application is in unraveling the mechanisms of viral entry into host cells. Through the conjugation of this compound to viral proteins, scientists can track individual virions as they engage with cell surface receptors, undergo endocytosis, and subsequently release their genetic payload into the cytoplasm. These single-molecule tracking experiments offer unparalleled insights into the intricate sequence of molecular events that orchestrate viral infection.
The PEG5 linker within the this compound molecule is crucial for the success of these studies. Its specific length and flexibility help to minimize steric hindrance and non-specific binding between the fluorescent dye and the biomolecule of interest or its interaction partners. This ensures that the observed molecular dynamics accurately represent the biological process being investigated.
Table 1: Applications of this compound in Single-Molecule Fluorescence Studies
| Research Application | Biological System Studied | Key Findings from Single-Molecule Fluorescence |
|---|---|---|
| Protein-DNA Interactions | DNA repair enzymes, DNA polymerases | Determination of binding kinetics, processivity, and conformational changes during catalysis. |
| Viral Entry Mechanisms | Influenza virus, HIV | Real-time tracking of viral binding, internalization, and fusion with host cells. |
Contributions to Advanced Materials Science and Nanotechnology
The unique attributes of this compound have also been leveraged in materials science and nanotechnology to fabricate innovative functional materials and devices.
Integration into Hydrogel and Polymer Network Architectures
Hydrogels, characterized by their high water content and biocompatibility, are extensively utilized in biomedical applications, including drug delivery and tissue engineering. The incorporation of this compound into hydrogel matrices facilitates the creation of fluorescent sensors. These sensors can respond to alterations in their local environment, such as pH fluctuations or the presence of specific biomolecules, by modulating their fluorescence intensity. The carboxylic acid moiety of the molecule enables its covalent integration into the hydrogel's polymer network, ensuring its stability and sustained functionality. For example, pH-sensitive hydrogels have been engineered wherein the fluorescence of the embedded fluorescein is either quenched or enhanced based on the proton concentration, offering a visual indication of pH levels.
Surface Modification of Carbon Nanotubes and Noble Metal Nanoparticles
The functionalization of nanomaterials such as carbon nanotubes (CNTs) and noble metal nanoparticles (e.g., gold and silver) with this compound imparts fluorescent properties to these materials, paving the way for their application in bioimaging and sensing. The PEG linker enhances the water solubility and biocompatibility of otherwise hydrophobic CNTs, while the fluorescein tag enables their visualization within biological systems. In the context of gold nanoparticles, the interplay between the nanoparticle surface and the fluorescein molecule can result in phenomena like fluorescence quenching or enhancement, which can be harnessed for the development of highly sensitive biosensors. For instance, a sensor can be designed where the binding of a target analyte displaces the this compound from the nanoparticle surface, triggering a "turn-on" fluorescence signal.
Engineering of Smart Materials with Tunable Fluorescent Properties
"Smart" materials are engineered to respond to external stimuli in a controlled and predictable fashion. By integrating this compound, it is possible to create materials with tunable fluorescent properties. For example, thermoresponsive polymers functionalized with this compound can exhibit changes in fluorescence intensity or emission wavelength in response to temperature variations. This phenomenon is often attributed to a phase transition in the polymer that alters the local microenvironment of the fluorescein dye. Such materials hold promise for applications in temperature sensing and the creation of rewritable fluorescent patterns.
Table 2: this compound in Advanced Materials
| Material Type | Functionality | Stimulus | Potential Application |
|---|---|---|---|
| Hydrogels | Fluorescent Sensing | pH, Biomolecules | Biomedical diagnostics, Environmental monitoring |
| Carbon Nanotubes | Bioimaging | - | In vivo tracking of nanomaterials |
| Noble Metal Nanoparticles | Biosensing | Analyte Binding | Ultrasensitive detection of biomarkers |
Theoretical and Computational Approaches in Fluorescein-PEG-Acid Research
To augment experimental findings, theoretical and computational methodologies are employed to achieve a more profound understanding of the fundamental properties of Fluorescein-PEG-Acid.
Quantum Mechanical (e.g., DFT) Calculations for Electronic and Photophysical Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for probing the electronic structure and photophysical properties of molecules like Fluorescein-PEG-Acid. These computational methods can predict essential parameters such as absorption and emission wavelengths, quantum yield, and the nature of the electronic transitions underlying the fluorescence process. By modeling the molecule in various solvent environments or in complex with other molecules, DFT can provide insights into how these factors modulate its fluorescent behavior. For example, these calculations can elucidate the pH sensitivity of fluorescein by modeling the protonated and deprotonated forms of the molecule and their corresponding electronic properties. This theoretical framework is invaluable for the rational design of novel fluorescent probes with tailored properties for specific applications.
Table 3: Theoretical Investigation of Fluorescein-PEG-Acid Properties
| Calculated Property | Significance | Method |
|---|---|---|
| Absorption/Emission Spectra | Predicts the wavelengths of light the molecule interacts with. | Time-Dependent DFT (TD-DFT) |
| Quantum Yield | Indicates the efficiency of the fluorescence process. | DFT and transition state theory |
| Electronic Transitions | Describes the movement of electrons upon light absorption. | DFT |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structural and dynamic properties of fluorescent probes like this compound at an atomic level. mdpi.combonvinlab.org These simulations provide valuable insights into the conformational landscape of the molecule and the intricate details of its interactions with biological receptors, which are often challenging to capture through experimental techniques alone. frontiersin.org
The conformational flexibility of this compound, primarily due to its polyethylene glycol (PEG) linker, is a critical determinant of its function. MD simulations can map the potential energy surface of the molecule, revealing a distribution of possible conformations in different environments. nih.gov For instance, in an aqueous solution, the PEG chain can adopt various folded or extended states, which influences the molecule's hydrodynamic radius and its interaction with other molecules. Simulations can elucidate how the flexible PEG linker affects the presentation of the terminal carboxylic acid group for conjugation and the fluorescein moiety for detection. researchgate.net This understanding is crucial for designing linkers that optimize the binding affinity and specificity of the probe.
In the context of ligand-receptor interactions, MD simulations can model the process of this compound binding to a target protein. frontiersin.org By placing the probe in the binding site of a receptor, simulations can predict the most stable binding poses and calculate the binding free energy. researchgate.net This allows for the identification of key amino acid residues in the receptor that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the fluorescein core, the PEG linker, and the terminal acid group. nih.gov For example, studies on similar fluorescein-based probes have used MD simulations to understand how the probe's conformation changes upon binding and how these changes lead to a "turn-on" fluorescence signal. nih.gov The simulations can reveal how the receptor environment restricts the rotational and vibrational modes of the fluorescein molecule, leading to an increase in quantum yield.
Furthermore, MD simulations can be employed to study the dynamics of the entire ligand-receptor complex over time. fortunejournals.com This can reveal allosteric effects, where binding at one site influences the conformation and function of a distant part of the receptor. For proteolysis-targeting chimeras (PROTACs), where this compound can act as a fluorescent linker, MD simulations can help in understanding the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. medchemexpress.com
The data generated from MD simulations, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energy profiles, provide a quantitative description of the system's stability and dynamics. researchgate.net
Table 1: Parameters from Molecular Dynamics Simulations for Conformational and Interaction Analysis
| Parameter | Description | Insight Provided |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the simulated system. A plateau in the RMSD plot suggests that the system has reached equilibrium. researchgate.net |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Highlights the flexible regions of the molecule or protein. Higher RMSF values for the PEG linker would indicate its flexibility. researchgate.net |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule. Changes in Rg can indicate conformational changes, such as folding or unfolding. bonvinlab.org |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the receptor. | Quantifies the strength of the binding interaction. Can be decomposed to identify key residue contributions. nih.gov |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the ligand and the receptor. | Details specific interactions that stabilize the binding pose. mdpi.com |
Mathematical Modeling of Fluorescence Signal Transduction and Solute Diffusion
Mathematical models are indispensable for quantitatively describing and predicting the behavior of this compound in biological systems, particularly concerning its fluorescence signal and its diffusion through complex media. acs.orgresearchgate.net
The transduction of the fluorescence signal from this compound can be modeled to understand and quantify its relationship with the local environment. The fluorescence intensity and lifetime of the fluorescein moiety are sensitive to factors such as pH, solvent polarity, and quenching interactions. Mathematical models can describe the kinetics of the excited state of the fluorophore and how these are perturbed by binding events or changes in the microenvironment. For instance, models based on the Stern-Volmer equation can be used to quantify the extent of fluorescence quenching. In applications like fluorescence recovery after photobleaching (FRAP), mathematical models are crucial for extracting biophysical parameters, such as the diffusion coefficient and the mobile fraction of the probe, from the fluorescence recovery curves. ulisboa.pt These models typically involve fitting the experimental data to equations derived from diffusion theory, considering the geometry of the photobleached area and the dimensionality of the diffusion process. ulisboa.pt
The diffusion of this compound, particularly when conjugated to larger biomolecules or nanoparticles, through tissues and hydrogels is a complex process that can be described by various mathematical models. acs.orgresearchgate.net Given the size and flexibility of the PEG linker, simple Fickian diffusion models are often insufficient. More sophisticated models are employed that account for the porous and tortuous nature of the extracellular matrix or hydrogel scaffolds.
One such framework is the multiscale diffusion model (MSDM) , which integrates three main theoretical concepts:
Hydrodynamic theory: This considers the friction between the solute and the surrounding fluid and polymer chains. acs.org
Free volume theory: This posits that diffusion occurs when the solute moves into transient empty spaces or "free volumes" within the polymer matrix. acs.org
Obstruction theory: This views the polymer network as a static barrier that hinders the movement of the solute. acs.org
The MSDM can predict the diffusion coefficient of solutes like fluorescein and PEGylated molecules in hydrogels with varying mesh sizes and polymer concentrations. acs.orgresearchgate.net These models are critical for designing drug delivery systems where the release rate of a drug conjugated to this compound needs to be precisely controlled. nih.gov
Table 2: Key Parameters in Mathematical Models for Diffusion and Fluorescence
| Model Component | Parameter | Description | Application |
| Fluorescence Recovery After Photobleaching (FRAP) | Diffusion Coefficient (D) | A measure of how quickly fluorescent molecules move into a photobleached area. | Quantifying the mobility of this compound in cell membranes or other biological environments. ulisboa.pt |
| FRAP | Mobile Fraction (Mf) | The fraction of fluorescent molecules that are free to move and contribute to fluorescence recovery. | Determining the extent to which this compound is bound or trapped. ulisboa.pt |
| Multiscale Diffusion Model (MSDM) | Hydrodynamic Radius (Rh) | The effective radius of the diffusing molecule in solution. | A key input for diffusion models, influencing the frictional resistance experienced by the molecule. acs.org |
| MSDM | Mesh Size (ξ) | The average size of the pores in a hydrogel or polymer network. | Determines the extent to which the matrix obstructs the diffusion of the solute. acs.orgresearchgate.net |
| MSDM | Partition Coefficient (K) | The ratio of the concentration of the solute in the gel phase to its concentration in the surrounding solution at equilibrium. | Describes the thermodynamic partitioning of the solute between the solvent and the polymer matrix. acs.org |
Future Perspectives and Emerging Directions in Fluorescein Peg Acid Research
Innovations in Fluorescein-PEG5-Acid Synthesis for Enhanced Purity and Scalability
The demand for high-purity and well-defined this compound is driven by its increasing use in sensitive and quantitative biological assays, as well as in the development of therapeutic conjugates. Traditional synthesis methods often result in heterogeneous mixtures, which can complicate the interpretation of experimental results and the manufacturing of clinical-grade materials. To address these challenges, researchers are exploring innovative synthetic strategies.
One promising approach is the move towards chromatography-free synthesis of PEG derivatives. rsc.orgrsc.orgnih.gov These methods aim to produce monodisperse oligo(ethylene glycol) intermediates, which are PEGs of a specific, uniform length, without the need for extensive and often low-yield chromatographic purification steps. rsc.orgrsc.org By employing techniques such as solid-phase synthesis, where the PEG chain is built stepwise on a solid support, it is possible to achieve high yields of pure, well-defined products. nih.gov This approach not only enhances purity but also offers greater scalability, making the production of large quantities of monodisperse PEGs more cost-effective and efficient. researchgate.net
Furthermore, advancements in the synthesis of heterobifunctional PEGs, which have different reactive groups at each end, are crucial for creating versatile reagents like this compound. rsc.org These methods often involve the use of orthogonal protecting groups that can be selectively removed to allow for the stepwise addition of different functional moieties, such as the fluorescein (B123965) and the carboxylic acid. rsc.org The development of more robust and efficient methods for creating these asymmetric PEG structures is a key area of ongoing research. rsc.orgmdpi.com
The table below summarizes key aspects of innovative synthesis strategies for PEG derivatives applicable to this compound.
Table 1: Innovations in PEG Synthesis
| Synthesis Strategy | Key Features | Advantages |
|---|---|---|
| Chromatography-Free Synthesis | Avoids column chromatography for purification. rsc.orgrsc.org | Increased yield, lower cost, enhanced scalability. rsc.orgresearchgate.net |
| Solid-Phase Synthesis | Stepwise addition of monomers on a solid support. nih.gov | High purity, monodispersity, and high yield. nih.gov |
| Heterobifunctional PEG Synthesis | Utilizes orthogonal protecting groups for asymmetric functionalization. rsc.org | Creates versatile linkers with distinct reactive ends. rsc.orgmdpi.com |
Development of Novel Conjugation Chemistries for Diverse Research Targets
The utility of this compound lies in its ability to be attached to a wide array of biomolecules, including proteins, peptides, and nucleic acids. axispharm.com The terminal carboxylic acid group provides a versatile handle for conjugation, typically through the formation of an amide bond with primary amines on the target molecule. This reaction is often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
However, the field is continuously seeking more efficient, specific, and bioorthogonal conjugation methods. One of the most significant advancements is the application of click chemistry . tcichemicals.com The strain-promoted alkyne-azide cycloaddition (SPAAC) is a prime example, allowing for the rapid and specific ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst. medchemexpress.com For instance, this compound can be modified with an azide (B81097) or a strained alkyne (like DBCO or BCN) to enable its conjugation to a biomolecule functionalized with the corresponding reactive partner. tcichemicals.commedchemexpress.com
Another important conjugation strategy involves the use of N-hydroxysuccinimide (NHS) esters . Fluorescein-PEG5-NHS ester is a derivative where the carboxylic acid is pre-activated. This allows for a more direct and often faster conjugation to primary amines compared to the EDC/DCC-mediated approach. While NHS esters are sensitive to hydrolysis, they are highly effective for applications like high-throughput protein labeling.
The table below compares different conjugation chemistries used with Fluorescein-PEG5 derivatives.
Table 2: Comparison of Conjugation Chemistries
| Conjugation Chemistry | Reactive Groups | Key Features | Common Applications |
|---|---|---|---|
| Amide Bond Formation (EDC/DCC) | Carboxylic acid + Primary amine | Versatile, well-established. | Labeling of proteins and peptides. |
| NHS Ester Chemistry | NHS ester + Primary amine | Pre-activated, faster reaction. | High-throughput protein labeling. |
| Click Chemistry (SPAAC) | Azide + Strained alkyne (e.g., DBCO) | Bioorthogonal, highly specific, no catalyst needed. medchemexpress.com | Live-cell imaging, in vivo applications. axispharm.com |
| Thiol-Maleimide Chemistry | Thiol + Maleimide (B117702) | Specific for cysteine residues. medchemexpress.com | Site-specific protein modification. |
Integration with Advanced Imaging Modalities beyond Conventional Fluorescence Microscopy
While this compound is widely used in conventional fluorescence microscopy for applications like cell tracking and visualizing drug distribution, its photophysical properties also make it suitable for more advanced imaging techniques. axispharm.com These advanced modalities offer enhanced resolution, sensitivity, and the ability to probe molecular interactions in real-time.
One such technique is Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. This allows for the differentiation of this compound in different cellular compartments or bound to different molecular partners, even if their fluorescence intensity is similar.
Another powerful application is in Förster Resonance Energy Transfer (FRET) -based assays. In FRET, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. By conjugating this compound (as a donor or acceptor) to one biomolecule and a suitable FRET partner to another, researchers can study their interaction with high spatial and temporal resolution.
Furthermore, the development of in vivo imaging techniques has opened up new avenues for the use of this compound. axispharm.com Its fluorescence allows for the real-time tracking of labeled cells, nanoparticles, or drug conjugates within a living organism, providing valuable information on biodistribution, target engagement, and therapeutic efficacy. axispharm.com The PEG component is particularly advantageous here, as it can improve the pharmacokinetic properties of the conjugate, leading to longer circulation times.
Exploration of Interdisciplinary Applications at the Interface of Chemistry, Biology, and Engineering
The unique properties of this compound have positioned it at the forefront of interdisciplinary research, bridging chemistry, biology, and engineering. A prime example of this is its use in the development of Proteolysis-Targeting Chimeras (PROTACs) . medchemexpress.comglpbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. rsc.orgmedchemexpress.com this compound often serves as a fluorescent linker in PROTAC design, connecting the target-binding and E3 ligase-binding moieties. medchemexpress.com The fluorescein tag allows for the visualization and quantification of PROTAC uptake and localization within cells, while the PEG spacer provides optimal distance and solubility for the formation of the ternary complex (PROTAC-target-E3 ligase).
In the realm of bioengineering and materials science , this compound is used to functionalize surfaces and nanoparticles. For instance, it can be conjugated to nanoparticles to create fluorescent probes for tracking their delivery and uptake in drug delivery systems. axispharm.com The PEG linker helps to prevent non-specific protein adsorption and aggregation of the nanoparticles, improving their stability and biocompatibility.
The development of biosensors is another area where this compound plays a crucial role. By conjugating it to a recognition element, such as an antibody or a nucleic acid aptamer, researchers can create sensors that report on the presence of a specific analyte through a change in fluorescence. The PEG linker can help to orient the recognition element correctly and minimize steric hindrance.
The table below highlights some of the key interdisciplinary applications of this compound.
Table 3: Interdisciplinary Applications of this compound
| Application Area | Role of this compound | Key Advantages |
|---|---|---|
| PROTACs | Fluorescent linker connecting target and E3 ligase binders. medchemexpress.com | Enables visualization of PROTAC activity and provides optimal spacing and solubility. |
| Drug Delivery Systems | Fluorescent tag for nanoparticles and drug conjugates. axispharm.com | Allows for tracking of delivery vehicles and improves biocompatibility. axispharm.com |
| Biosensors | Fluorescent reporter conjugated to a recognition element. | Provides a signal for analyte detection with reduced non-specific interactions. |
| Bioengineering | Surface functionalization of materials. | Renders surfaces fluorescent for imaging and improves biocompatibility. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
